8-Bromo-7-fluoroisoquinolin-1-ol
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Overview
Description
8-Bromo-7-fluoroisoquinolin-1-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a fused benzene and pyridine ring system This compound is of particular interest due to its unique structural features, which include bromine and fluorine substituents on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroisoquinolin-1-ol typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the bromination of 6-fluoroisoquinolin-1-ol using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoroisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
8-Bromo-7-fluoroisoquinolin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways. The bromine and fluorine substituents enhance the compound’s binding affinity and specificity for these targets, leading to potent biological effects .
Comparison with Similar Compounds
- 6-Bromo-7-fluoroisoquinolin-1-ol
- 7-Bromo-8-fluoroisoquinolin-1-ol
- 8-Bromo-6-fluoroisoquinolin-1-ol
Comparison: 8-Bromo-7-fluoroisoquinolin-1-ol is unique due to the specific positions of the bromine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can influence the compound’s reactivity and biological activity compared to other similar compounds. For example, the position of the substituents can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in its pharmacological properties .
Properties
Molecular Formula |
C9H5BrFNO |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
8-bromo-7-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-4H,(H,12,13) |
InChI Key |
WKFDLDKLEQWIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CNC2=O)Br)F |
Origin of Product |
United States |
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